molecular formula C20H20N2O5 B12320068 Methyl 2,5-dibenzamido-4-oxopentanoate CAS No. 6298-07-3

Methyl 2,5-dibenzamido-4-oxopentanoate

Cat. No.: B12320068
CAS No.: 6298-07-3
M. Wt: 368.4 g/mol
InChI Key: XEAYQSXSCODKHZ-UHFFFAOYSA-N
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Description

Methyl 2,5-dibenzamido-4-oxopentanoate is an organic compound with a complex structure, characterized by the presence of two benzamido groups and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5-dibenzamido-4-oxopentanoate typically involves multi-step reactions. One common method includes the reaction of benzoyl chloride with an appropriate amine to form the benzamido group, followed by the introduction of the ester and ketone functionalities through subsequent reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher production rates and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dibenzamido-4-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The benzamido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2,5-dibenzamido-4-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2,5-dibenzamido-4-oxopentanoate exerts its effects involves interactions with specific molecular targets. The benzamido groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The ketone group may also participate in reactions with nucleophiles, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,5-dibenzamido-4-oxopentanoate is unique due to the presence of two benzamido groups, which provide specific chemical properties and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

6298-07-3

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 2,5-dibenzamido-4-oxopentanoate

InChI

InChI=1S/C20H20N2O5/c1-27-20(26)17(22-19(25)15-10-6-3-7-11-15)12-16(23)13-21-18(24)14-8-4-2-5-9-14/h2-11,17H,12-13H2,1H3,(H,21,24)(H,22,25)

InChI Key

XEAYQSXSCODKHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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